methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyanopropyl group and a carboxylate ester group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.
Preparation of the Alkyne: The alkyne precursor can be synthesized by reacting an appropriate halide with a terminal alkyne.
Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst to form the triazole ring.
Functional Group Modification: The resulting triazole compound is then modified to introduce the cyanopropyl and carboxylate ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for designing new drugs.
Biology: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Materials Science: Triazole derivatives are used in the development of advanced materials such as polymers, coatings, and nanomaterials.
Agriculture: The compound can be used as a precursor for synthesizing agrochemicals such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The cyanopropyl and carboxylate ester groups can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate: Characterized by the presence of a cyanopropyl group and a carboxylate ester group.
Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can influence its chemical reactivity, biological activity, and physicochemical properties. The presence of the cyanopropyl group can enhance its lipophilicity and membrane permeability, while the carboxylate ester group can improve its solubility and stability.
Properties
IUPAC Name |
methyl 1-(3-cyanopropyl)triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-14-8(13)7-6-12(11-10-7)5-3-2-4-9/h6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHROVVIRDUHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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